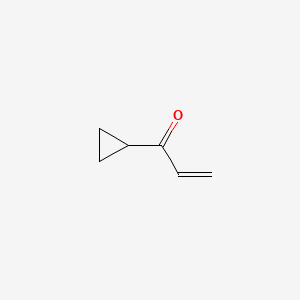

1-cyclopropylprop-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFKEGONKTUVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336607 | |

| Record name | 1-Cyclopropyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59819-62-4 | |

| Record name | 1-Cyclopropyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Cyclopropylprop-2-en-1-one (CAS 59819-62-4)

[1][2]

Executive Summary

1-Cyclopropylprop-2-en-1-one (CAS 59819-62-4), also known as cyclopropyl vinyl ketone, is a highly reactive

This guide details the physicochemical profile, synthetic utility, and handling protocols for CAS 59819-62-4.[1][4] It is designed for synthetic chemists and process engineers leveraging this compound for Michael additions, Nazarov cyclizations, and the construction of complex heterocyclic scaffolds in pharmaceutical development.[1]

Part 1: Identity & Physicochemical Profile[1][6]

Chemical Identity

| Parameter | Detail |

| CAS Number | 59819-62-4 |

| IUPAC Name | This compound |

| Synonyms | Cyclopropyl vinyl ketone; 1-Cyclopropyl-2-propen-1-one |

| Molecular Formula | C₆H₈O |

| Molecular Weight | 96.13 g/mol |

| SMILES | C=CC(=O)C1CC1 |

| InChIKey | TWFKEGONKTUVSX-UHFFFAOYSA-N |

Physicochemical Properties

Note: As a reactive intermediate, experimental values for boiling point and density are often approximated in literature due to stability concerns.[1]

| Property | Value / Description | Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | ~135–140 °C (Predicted) | Volatile; often distilled under reduced pressure to prevent polymerization.[1] |

| Density | ~0.94 g/cm³ (Predicted) | |

| LogP | 0.57 | Moderate lipophilicity |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Reacts with protic solvents under acidic/basic conditions.[1] |

| Stability | Unstable | Prone to polymerization; store at -10°C to -20°C. |

Part 2: Synthetic Mechanism & Reactivity Profile[1]

Core Reactivity: The Electrophilic Trap

CAS 59819-62-4 functions primarily as a Michael Acceptor .[1][3] The polarization of the carbonyl group activates the

Key Reaction Pathways[1][3]

-

Michael Addition (1,4-Addition): Soft nucleophiles (thiols, amines, stabilized enolates) attack the terminal alkene.[1][3]

-

Nazarov Cyclization: Under Lewis acid catalysis, the compound can undergo

electrocyclization to form cyclopentenone derivatives—a powerful method for constructing five-membered rings.[1] -

Diels-Alder Cycloaddition: Acts as an electron-deficient dienophile.[1]

Mechanism Visualization

The following diagram illustrates the divergent reactivity pathways for this compound, highlighting its role as a linchpin in divergent synthesis.

Caption: Divergent synthetic pathways: Michael addition yields acyclic functionalized ketones, while acid-catalyzed activation triggers Nazarov cyclization.[1]

Part 3: Experimental Protocols

Handling & Storage (Critical)

Context: Vinyl ketones are notorious for spontaneous polymerization.[1][3] CAS 59819-62-4 lacks the steric bulk of chalcones, making it kinetically unstable.[1]

-

Storage: Store neat liquid at -20°C .

-

Stabilization: Commercial samples may contain stabilizers (e.g., phenothiazine or hydroquinone).[1] If distilling, add 100-500 ppm of stabilizer to the receiving flask.[1]

-

Thawing: Allow the vial to reach room temperature before opening to prevent water condensation, which can induce hydrolysis or polymerization.[1]

Protocol: General Michael Addition (Thiol-Maleimide Equivalent)

This protocol demonstrates the use of CAS 59819-62-4 to functionalize a cysteine derivative or thiol-containing scaffold.[1][3]

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Base: Triethylamine (TEA) (0.1 equiv) or DIPEA[1]

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve the Thiol (1.0 mmol) in anhydrous DCM (5 mL). -

Activation: Add TEA (0.1 mmol) and stir at 0°C for 5 minutes.

-

Addition: Add this compound (1.0 mmol) dropwise. Note: The reaction is exothermic; slow addition controls the temperature.

-

Monitoring: Warm to room temperature (25°C) and stir for 1–2 hours. Monitor via TLC (stain with KMnO₄, as the enone is UV active but the product ketone is less so).[1]

-

Workup: Quench with saturated

solution. Extract with DCM ( -

Purification: Dry organic layer over

, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol: Nazarov Cyclization (Ring Expansion)

Context: Converting the vinyl cyclopropyl ketone into a cyclopentenone.[1][3]

Step-by-Step Methodology:

-

Setup: Dissolve CAS 59819-62-4 (1.0 mmol) in dry dichloroethane (DCE).

-

Catalysis: Add Lewis Acid (e.g.,

or -

Reaction: Reflux at 60–80°C for 4–12 hours.

-

Mechanism Check: The reaction proceeds via the formation of a pentadienyl cation intermediate, followed by conrotatory ring closure and proton loss.[3]

Part 4: Safety & Toxicology (GHS)[1]

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Flammable Liquid | H226 | Flammable liquid and vapor.[1][3][5] |

| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin.[1] |

| Skin/Eye | H315/H318 | Causes skin irritation / Causes serious eye damage.[1][3][5][6][7] |

| STOT-SE | H335 | May cause respiratory irritation (Lachrymator).[1][3][5][6] |

Precautionary Measures:

-

Lachrymator: This compound is a potent lachrymator (tear gas effect).[1] Always handle in a functioning fume hood.[1]

-

PPE: Wear butyl rubber gloves (nitrile may offer limited protection against ketones) and chemical splash goggles.[1]

-

Disposal: Quench excess enone with a thiol/amine solution before disposal into organic waste streams.[1]

References

-

PubChem. this compound (CID 534954).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Nazarov, I. N., & Zaretskaya, I. I. (1957).[1] Synthetic utility of divinyl ketones and vinyl cyclopropyl ketones. Journal of General Chemistry USSR. (Foundational reference for Nazarov Cyclization reactivity).

Sources

- 1. This compound | C6H8O | CID 534954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EnamineStore [enaminestore.com]

- 3. 1-Cyclopropylpropan-2-one | C6H10O | CID 537025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 1-Cyclopropylprop-2-en-1-ol | C6H10O | CID 12774540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

stability of 1-cyclopropylprop-2-en-1-one under acidic conditions

An In-Depth Technical Guide to the Stability of 1-Cyclopropylprop-2-en-1-one Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a versatile bifunctional molecule incorporating both a cyclopropyl ketone and an α,β-unsaturated carbonyl system. This unique structural combination, while offering significant synthetic advantages, also presents inherent stability challenges, particularly under acidic conditions. This guide provides a comprehensive analysis of the potential degradation pathways of this compound in acidic media, offering mechanistic insights and a robust experimental framework for stability assessment. Understanding these degradation routes is paramount for its effective utilization in multi-step syntheses and for ensuring the stability and safety of drug candidates incorporating this moiety. This document is intended to serve as a practical resource for researchers and drug development professionals, enabling them to anticipate and mitigate stability issues associated with this valuable chemical entity.

Introduction: The Duality of Reactivity in this compound

This compound, with the chemical structure depicted below, is a molecule of significant interest in organic synthesis and medicinal chemistry. The cyclopropyl group, a strained three-membered ring, can act as a bioisosteric replacement for larger groups, imparting unique conformational constraints and metabolic stability to parent molecules.[1] Simultaneously, the α,β-unsaturated ketone (enone) functionality is a cornerstone of many important chemical transformations, including Michael additions and Diels-Alder reactions, making it a valuable building block for complex molecular architectures.

The very features that make this compound an attractive synthetic intermediate also render it susceptible to degradation, especially in the presence of acid. The high ring strain of the cyclopropane ring and the electrophilic nature of the enone system create a molecule with two potential sites for acid-catalyzed reactions. This guide will explore the principal degradation pathways that can compromise the integrity of this compound under acidic conditions.

Mechanistic Insights into Acid-Catalyzed Degradation

The degradation of this compound in an acidic environment is initiated by the protonation of the carbonyl oxygen. This initial step increases the electrophilicity of the molecule and serves as the entry point for several potential degradation pathways.

Protonation and Activation

The lone pair of electrons on the carbonyl oxygen acts as a Lewis base, readily accepting a proton from an acidic medium. This protonation event generates a resonance-stabilized carbocation, which significantly activates both the α,β-unsaturated system and the adjacent cyclopropyl ring.

Caption: Pathway A: Acid-catalyzed hydration of the double bond.

Pathway B: Acid-Catalyzed Ring-Opening of the Cyclopropyl Group

The strained cyclopropyl ring is susceptible to cleavage under acidic conditions, a reaction that is facilitated by the adjacent protonated carbonyl group. [1][2]This pathway likely proceeds through a homoallylic-type participation, where the C-C bond of the cyclopropane ring attacks the electron-deficient carbonyl carbon, leading to a five-membered ring intermediate. Subsequent reaction with a nucleophile (e.g., water) would yield a ring-opened product.

Caption: Pathway B: Acid-catalyzed ring-opening of the cyclopropyl group.

Pathway C: Potential for Isomerization and Polymerization

Under strongly acidic conditions and in the absence of a suitable nucleophile, the highly reactive intermediates formed could undergo further reactions. Isomerization to a more stable conjugated system is a possibility. Additionally, the activated double bond of the enone can initiate cationic polymerization, leading to the formation of oligomeric or polymeric materials.

Experimental Design for a Forced Degradation Study

To empirically determine the stability of this compound and identify its primary degradation products under acidic conditions, a forced degradation study is essential. [3][4][5][6]The following protocol outlines a systematic approach.

Caption: Workflow for a forced degradation study.

Materials and Reagents

-

This compound (of known purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Phosphoric acid (for mobile phase adjustment)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products.

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation of isolated degradants.

-

pH meter

-

Thermostatically controlled water bath or oven.

Preparation of Solutions

-

Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.

-

Acidic Stress Solution: Prepare a 0.1 M solution of hydrochloric acid in water.

Stress Conditions

-

Transfer a known volume of the stock solution into several vials.

-

Add an equal volume of the 0.1 M HCl solution to each vial to achieve a final concentration of 0.5 mg/mL in 50:50 acetonitrile:0.1 M HCl.

-

Place the vials in a thermostatically controlled environment at 60°C.

-

At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), remove a vial.

-

Neutralize the sample by adding an appropriate amount of 0.1 M NaOH.

-

Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis.

Sample Analysis

-

HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

-

LC-MS Analysis: Utilize the same chromatographic conditions as the HPLC method to obtain mass-to-charge ratios of the parent compound and any degradation products.

-

NMR Analysis: If a major degradation product is observed, scale up the degradation experiment to isolate a sufficient quantity of the impurity for structural characterization by ¹H and ¹³C NMR.

Data Presentation and Interpretation

The results of the forced degradation study should be tabulated to clearly show the degradation of this compound over time and the formation of any impurities.

| Time (hours) | Peak Area of this compound | % Degradation | Peak Area of Impurity 1 (retention time) | Peak Area of Impurity 2 (retention time) |

| 0 | 0 | |||

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 |

By correlating the retention times of the impurities with their mass-to-charge ratios from LC-MS and, ideally, with structural information from NMR, the degradation products can be identified. This information, in conjunction with the mechanistic principles outlined above, will allow for the definitive determination of the .

Conclusion

The is a critical consideration for its application in chemical synthesis and drug development. The presence of both a cyclopropyl ketone and an α,β-unsaturated system creates a molecule susceptible to acid-catalyzed hydration and ring-opening reactions. A systematic forced degradation study, employing chromatographic and spectroscopic techniques, is essential for elucidating the specific degradation pathways and kinetics. The insights gained from such studies will enable researchers to define appropriate handling, storage, and reaction conditions to ensure the integrity of this valuable molecule, ultimately contributing to the development of more robust and reliable chemical processes and pharmaceutical products.

References

- A Technical Guide to (1R)-1-Cyclopropylprop-2-yn-1-ol: Structure, Synthesis, and Potential Applications - Benchchem.

-

Acid-catalysed cleavage of the cyclopropane ring in some ketones of the carane series - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]

-

Additions and Corrections - The Acid-Catalyzed Cleavage of Cyclopropyl Ketones Related to Lumisantonin - ACS Publications. Available at: [Link]

-

Hydration of Alkenes With Aqueous Acid - Master Organic Chemistry. Available at: [Link]

-

Review on Forced Degradation Studies - International Journal of Innovative Science and Research Technology. Available at: [Link]

-

1-cyclopropyl-2-propen-1-one - C6H8O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

-

This compound | C6H8O | CID 534954 - PubChem. Available at: [Link]

-

Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - ACS Publications. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - ScienceDirect. Available at: [Link]

-

Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. Available at: [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. Available at: [Link]

-

Acid-Catalyzed Hydration of Alkenes with Practice Problems - Chemistry Steps. Available at: [Link]

-

6.4: Acid-Catalyzed Hydration - Chemistry LibreTexts. Available at: [Link]

-

FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. Available at: [Link]

-

Acid and base catalyzed formation of hydrates and hemiacetals - Khan Academy. Available at: [Link]

-

A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules - PubMed. Available at: [Link]

-

Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible - The Royal Society of Chemistry. Available at: [Link]

-

17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R - MDPI. Available at: [Link]

-

9.8a Acid Catalyzed Hydration - YouTube. Available at: [Link]

-

Cleavage Of Ethers With Acid - Master Organic Chemistry. Available at: [Link]

-

(PDF) Synthetic Applications of Cyclopropene and Cyclopropenone: Recent Progress and Developments - ResearchGate. Available at: [Link]

Sources

- 1. Acid-catalysed cleavage of the cyclopropane ring in some ketones of the carane series - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijisrt.com [ijisrt.com]

- 4. pharmainfo.in [pharmainfo.in]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sgs.com [sgs.com]

Safe Handling and Storage of 1-Cyclopropylprop-2-en-1-one: A Technical Guide

Part 1: Executive Summary & Chemical Identity[1][2]

1-Cyclopropylprop-2-en-1-one (CAS: 59819-62-4), often referred to as Cyclopropyl Vinyl Ketone , is a highly reactive

Its structural combination of a strained cyclopropyl ring and an electron-deficient vinyl group creates a unique safety profile.[1] It is a potent Michael acceptor , a severe lachrymator , and prone to exothermic autopolymerization . This guide synthesizes field-proven protocols to manage these risks during synthesis, storage, and application.

Physicochemical Profile[1][3][4][5][6][7][8][9]

| Property | Value / Description | Notes |

| Molecular Formula | ||

| Molecular Weight | 96.13 g/mol | |

| Physical State | Colorless to pale yellow liquid | Darkens upon polymerization.[1] |

| Boiling Point | ~50–55 °C at 15 mmHg (Est.)[1] | Do not distill at atmospheric pressure due to polymerization risk.[1] |

| Flash Point | < 23 °C (Predicted) | Treat as Flammable Liquid (Category 2) .[1] |

| Solubility | Soluble in DCM, THF, Et2O | Reacts with protic nucleophiles (e.g., thiols, amines). |

| Stability | Unstable | Requires radical inhibitor (e.g., Hydroquinone).[1] |

Part 2: Reactivity & Hazard Mechanics[1]

The "Dual-Threat" Reactivity

The safety profile of this compound is governed by two competing pathways.[1] Understanding this causality is essential for safe handling.[1]

-

Michael Addition (Desired/Toxicological): The

-carbon is highly electrophilic.[1] -

Radical Polymerization (Hazardous): The vinyl group can initiate a radical chain reaction, especially under heat or light, leading to runaway exotherms and container rupture.

Reactivity Visualization

The following diagram illustrates the divergent pathways of the molecule, highlighting the critical control points (Temperature, Inhibitors).

Caption: Figure 1. Competitive reactivity pathways. Polymerization is the primary safety threat, mitigated by inhibitors and temperature control.

Part 3: Storage & Stabilization Protocols[1]

Trustworthiness Check: Standard commercial samples of vinyl ketones often arrive degraded if the cold chain was broken. Every batch must be tested for polymerization (viscosity check) and peroxide formation before use.[1]

Stabilization System

Pure this compound should never be stored without a radical inhibitor.[1]

-

Primary Inhibitor: Hydroquinone (HQ) or 4-methoxyphenol (MEHQ) at 100–500 ppm .[1]

-

Mechanism:[1][2][3][4][5][6] Scavenges free radicals formed by trace oxygen or heat.[1]

-

Requirement: MEHQ requires the presence of dissolved oxygen to function. Do not store under completely oxygen-free inert gas if using MEHQ; a "lean" air headspace is preferred.[1] For strict anaerobic storage, use Phenothiazine.[1]

-

-

Secondary Acid Scavenger: If the synthesis route involves acid catalysis, trace acid can trigger cationic polymerization. Store over a few pellets of anhydrous

or molecular sieves if acid contamination is suspected.[1]

Temperature & Containment

-

Temperature: Store at -20 °C (Freezer) .

-

Container: Amber glass bottles with Teflon-lined caps.

Part 4: Synthesis & Handling Workflow

Experimental Protocol: Safe Transfer and Reaction

Scenario: Using this compound as a Michael acceptor in a drug discovery workflow.

Step 1: Preparation & PPE[1][7]

-

Respiratory: Full-face respirator with organic vapor cartridges (OV/P100) is mandatory.[1] The compound is a severe lachrymator; standard safety glasses are insufficient for vapor exposure.

-

Skin: Double gloving (Nitrile under Laminate/Silver Shield).[1] Vinyl ketones penetrate standard nitrile rapidly.[1]

-

Engineering Controls: All operations must occur inside a functioning fume hood.

Step 2: Transfer

-

Do not pour. Use a gas-tight syringe or cannula transfer for volumes < 100 mL.[1]

-

Cold Handling: Remove the bottle from the freezer and allow it to warm to 0 °C in an ice bath before opening. Opening a -20 °C bottle in humid air causes water condensation, which can induce hydrolysis or hydrate formation.[1]

Step 3: Reaction Setup (Michael Addition)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Temperature: Run the addition at -78 °C to -40 °C .

-

Reasoning: Low temperature favors the kinetic Michael addition over the thermodynamic polymerization.

-

-

Quenching: Quench the reaction mixture with saturated Ammonium Chloride (

) before allowing it to warm to room temperature. This protonates the intermediate enolate, preventing anionic polymerization.

Step 4: Waste Disposal[1][3]

-

Deactivation: Do not dispose of pure material directly into organic waste drums (risk of polymerization in the drum).

-

Protocol: Dilute with acetone (1:10) and treat with excess aqueous sodium bisulfite (

) or a thiol (e.g., cysteine) to consume the Michael acceptor functionality before disposal.[1]

Workflow Diagram

Caption: Figure 2.[1] Safe handling lifecycle. Note the critical "Thaw" step to prevent moisture ingress.

Part 5: Emergency Response

| Incident | Immediate Action | Technical Rationale |

| Spill (< 10 mL) | Evacuate area. Don full PPE.[1][7] Cover with vermiculite/sand.[1] | Do not use paper towels (high surface area + oxidizer risk).[1] |

| Skin Contact | Wash with soap and water for 15 mins.[1] Do not use alcohol. | Alcohol increases skin permeability, driving the Michael acceptor deeper into the dermis. |

| Eye Exposure | Flush for 15 mins. Seek immediate ophthalmological care. | Lachrymators cause corneal edema; immediate dilution is critical.[1] |

| Fire | Use | Water spray may spread the liquid (immiscible/floating).[1] |

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 534954, this compound. Retrieved from [Link]

-

Wipf, P., & Xu, W. (1993).[1] Total Synthesis of (-)-Lissoclinamide 7. Journal of Organic Chemistry. (Demonstrates handling of sensitive cyclopropyl/vinyl systems).

-

Organic Syntheses. (1976).[1] Preparation of Vinyl Magnesium Bromide. Coll. Vol. 5, p. 1141.[1] (Reference for precursor synthesis). Retrieved from [Link][1]

Sources

- 1. This compound | C6H8O | CID 534954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. A Photochemical Strategy towards Michael Addition Reactions of Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

Methodological & Application

Application Notes and Protocols: 1-Cyclopropylprop-2-en-1-one as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Unique Reactivity of a Strained Enone

1-Cyclopropylprop-2-en-1-one, a vinyl cyclopropyl ketone, stands as a versatile and highly reactive building block in modern organic synthesis. Its utility stems from the unique electronic and steric properties conferred by the juxtaposition of a strained cyclopropane ring and a conjugated enone system. The inherent ring strain of the cyclopropyl group influences the electronics of the adjacent carbonyl, enhancing the electrophilicity of the β-carbon and rendering it an excellent Michael acceptor.[1] This heightened reactivity, coupled with the synthetic versatility of the resulting cyclopropyl-containing adducts, makes this compound a valuable tool for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. The cyclopropane motif is a prevalent feature in numerous biologically active compounds, contributing to enhanced metabolic stability and unique conformational constraints.[2]

This technical guide provides a comprehensive overview of the application of this compound as a Michael acceptor. It delves into the mechanistic underpinnings of its reactivity, offers detailed, field-proven protocols for its use with a variety of nucleophiles, and discusses the potential for stereoselective transformations.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O | |

| Molecular Weight | 96.13 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 59819-62-4 | |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | Not readily available | - |

| Density | Not readily available | - |

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is a flammable liquid and vapor. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Mechanistic Insights: Why is this compound a Potent Michael Acceptor?

The efficacy of this compound as a Michael acceptor is rooted in the electronic nature of the cyclopropyl group. The C-C bonds of a cyclopropane ring possess a higher degree of p-character compared to typical alkanes, allowing for electronic conjugation with the adjacent π-system of the enone. This conjugation facilitates the delocalization of the negative charge that develops on the α-carbon in the enolate intermediate formed upon nucleophilic attack at the β-position. This stabilization of the intermediate lowers the activation energy of the Michael addition, thereby accelerating the reaction rate.

Caption: Generalized mechanism of the Michael addition to this compound.

Application Notes and Experimental Protocols

The following protocols are designed to be self-validating and provide a starting point for the exploration of this compound in Michael addition reactions. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Aza-Michael Addition of Amines

The conjugate addition of amines to this compound provides a direct route to valuable β-amino ketone synthons. These products can be further elaborated into a variety of nitrogen-containing heterocycles and other complex molecules.

Rationale for Experimental Choices:

-

Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or tetrahydrofuran (THF) is typically chosen to facilitate the dissolution of the reactants and to avoid interference with the nucleophilic addition.

-

Catalyst: While the reaction can proceed without a catalyst, particularly with more nucleophilic amines, a mild Lewis acid or a Brønsted acid can be employed to activate the enone and accelerate the reaction. For asymmetric variants, chiral organocatalysts are employed.[3][4]

-

Temperature: The reaction is often conducted at room temperature, but gentle heating may be required for less reactive amines.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).

-

Solvent Addition: Add the chosen anhydrous solvent (e.g., MeCN, 5 mL).

-

Amine Addition: Add the amine (1.1 mmol, 1.1 equiv) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Expected Results: The desired 3-(alkylamino)-1-cyclopropylpropan-1-one product is typically obtained in good to excellent yields, depending on the nucleophilicity of the amine.

Caption: Experimental workflow for the aza-Michael addition.

Protocol 2: Thia-Michael Addition of Thiols

The reaction of thiols with this compound proceeds readily to form β-thioether ketones. This transformation is highly efficient and often requires only a catalytic amount of a weak base.

Rationale for Experimental Choices:

-

Catalyst: A weak base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically sufficient to deprotonate the thiol and generate the more nucleophilic thiolate anion.

-

Solvent: Dichloromethane (DCM) or THF are common solvents for this reaction.

-

Temperature: The reaction is usually exothermic and can be run at 0 °C to room temperature.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the thiol (1.05 mmol, 1.05 equiv) in the chosen anhydrous solvent (e.g., DCM, 5 mL).

-

Catalyst Addition: Add a catalytic amount of a weak base (e.g., Et₃N, 0.1 mmol, 0.1 equiv) to the solution at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS analysis.

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Expected Results: The 1-cyclopropyl-3-(organothio)propan-1-one adduct is generally formed in high yield.

Protocol 3: Michael Addition of Stabilized Carbanions (e.g., Malonates)

Stabilized carbanions, such as those derived from malonic esters, are excellent nucleophiles for the conjugate addition to this compound. These reactions are crucial for the formation of new carbon-carbon bonds.

Rationale for Experimental Choices:

-

Base: A base is required to deprotonate the acidic methylene protons of the malonate. Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF are commonly used.

-

Solvent: The choice of solvent depends on the base used. Ethanol is suitable for NaOEt, while THF or DMF are used with NaH.

-

Asymmetric Catalysis: For enantioselective additions, chiral organocatalysts, such as primary or secondary amine-thioureas, have proven effective with similar Michael acceptors.[4]

Step-by-Step Methodology:

-

Carbanion Formation: To a solution of the malonic ester (1.1 mmol, 1.1 equiv) in the appropriate anhydrous solvent, add the base (e.g., NaOEt, 1.1 mmol, 1.1 equiv) at 0 °C and stir for 30 minutes.

-

Michael Acceptor Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv) in the same solvent to the pre-formed enolate solution at 0 °C.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purification: Purify the resulting adduct by flash column chromatography.

Expected Results: High yields of the dialkyl 2-(3-cyclopropyl-3-oxopropyl)malonate are expected. The diastereoselectivity of the reaction can be influenced by the reaction conditions and the nature of the substrates.

Asymmetric Michael Additions: A Gateway to Chiral Cyclopropanes

The development of asymmetric Michael additions to this compound is of significant interest for the synthesis of enantioenriched cyclopropane-containing molecules. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in such transformations. Chiral primary or secondary amines, often in combination with a thiourea co-catalyst, can activate the enone towards nucleophilic attack and control the stereochemical outcome of the reaction.[3][4]

Caption: Conceptual overview of an organocatalyzed asymmetric Michael addition.

Conclusion and Future Outlook

This compound is a highly valuable and reactive Michael acceptor, offering a reliable entry point to a diverse array of cyclopropane-containing compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore its synthetic potential. The unique electronic properties of the cyclopropyl group not only enhance its reactivity but also open avenues for further functionalization of the Michael adducts. Future research in this area will likely focus on the development of novel catalytic systems for highly enantioselective and diastereoselective Michael additions, as well as the application of this versatile building block in the total synthesis of complex natural products and the development of new therapeutic agents. The continued exploration of the reactivity of strained ring systems like this compound will undoubtedly lead to new and innovative synthetic methodologies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Synthesis of cyclopropane containing natural products. e-Publications@Marquette. [Link]

-

3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate. [Link]

-

Asymmetric organocatalytic Michael addition of ketones to vinylsulfone. RSC Publishing. [Link]

-

A Photochemical Strategy towards Michael Addition Reactions of Cyclopropenes. Wiley Online Library. [Link]

-

Diastereoselective Synthesis of Cyclopropyl Diboronates via 1,2-Boronate Rearrangement. PubMed. [Link]

-

Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate. [Link]

-

Pyrrolidine catalyzed reactions of cyclopentadiene with α,β-unsaturated carbonyl compounds: 1,2- versus 1,4-additions. PMC. [Link]

-

Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Vide Leaf. [Link]

-

Intramolecular Tricarbonyl‐Ene Reactions and α‐Hydroxy‐β‐Diketone Rearrangements Inspired by the Biosynthesis of Polycyclic Polyprenylated Acylphloroglucinols. PMC. [Link]

-

Practical Preparation of Cyclopropenone 1,3-Propanediol Ketal. ResearchGate. [Link]

-

Synthetic Methods towards 1-Substituted Cyclopropylamines. T-Space. [Link]

-

Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. MDPI. [Link]

-

Cyclopropanol, 1-ethoxy-. Organic Syntheses. [Link]

-

Synthesis of ethyl 3-cyclopropyl-propan-3-on-1-oate. PrepChem.com. [Link]

-

Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society. [Link]

-

Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. [Link]

Sources

Application Note: Diels-Alder Cycloaddition with 1-Cyclopropylprop-2-en-1-one

Abstract

This application note details the methodological framework for utilizing 1-cyclopropylprop-2-en-1-one (Cyclopropyl Vinyl Ketone, CPVK) as a dienophile in Diels-Alder [4+2] cycloadditions.[1] The cyclopropyl moiety is a privileged pharmacophore in medicinal chemistry, imparting metabolic stability and unique conformational constraints. This guide covers the de novo synthesis of the reagent, thermodynamic vs. Lewis Acid-catalyzed protocols, and stereochemical control strategies. It is designed for medicinal chemists seeking to introduce cyclopropyl-functionalized carbocycles into drug scaffolds.[1]

Introduction & Mechanistic Rationale

The Reagent: this compound

CPVK is an

-

Electronic Profile: The cyclopropyl group acts as a weak electron donor via

conjugation (the "bisected" conformation). While this slightly raises the LUMO energy compared to a methyl ketone, the steric bulk and lipophilicity of the cyclopropyl group provide unique selectivity advantages. -

Reactivity: As an electron-deficient alkene, CPVK is a competent dienophile.[1] However, it is prone to polymerization and requires careful handling.[1]

Mechanistic Underpinnings

The reaction follows a concerted [4+2] cycloaddition mechanism.[2]

-

FMO Theory: The reaction is controlled by the interaction between the Diene HOMO and the Dienophile (CPVK) LUMO.

-

Lewis Acid Activation: Coordination of a Lewis Acid (LA) to the carbonyl oxygen lowers the LUMO energy of CPVK, accelerating the reaction and enhancing endo selectivity through secondary orbital interactions.

-

Conformational Lock: In the absence of a catalyst, CPVK exists in an equilibrium of s-cis and s-trans conformers. Lewis acids (especially bidentate ones) can lock the conformation, dictating facial selectivity.

Figure 1: Mechanistic pathway of Lewis Acid-catalyzed Diels-Alder reaction with CPVK.[1]

Protocol 1: Synthesis of this compound

Note: CPVK is commercially available but often degrades upon storage.[1] Fresh synthesis is recommended for critical applications.

Reaction Scheme

Step 1: Grignard Addition

Detailed Procedure

Step 1: Grignard Addition

-

Setup: Flame-dry a 500 mL 3-neck flask equipped with a stir bar and addition funnel under Argon.

-

Reagent: Charge with Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv). Cool to 0°C.[1][3]

-

Addition: Dropwise add Cyclopropanecarboxaldehyde (1.0 equiv) in anhydrous THF over 30 mins.

-

Workup: Stir for 2h at 0°C. Quench with sat.

.[1][3] Extract with -

Purification: Distillation or flash chromatography (Hex/EtOAc) to yield the allylic alcohol.[1]

Step 2: IBX Oxidation (Mild Conditions)

-

Setup: Dissolve the alcohol (1.0 equiv) in DMSO (0.5 M).

-

Reaction: Add IBX (2-Iodoxybenzoic acid, 1.2 equiv) in one portion at RT.

-

Monitoring: Stir for 3-4h. Monitor via TLC (stain with

; product is UV active). -

Workup: Dilute with water, filter off white solid (IBA byproduct). Extract filtrate with

.[1] Wash organic layer with -

Stabilization: Add 100 ppm BHT (butylated hydroxytoluene) to the crude oil immediately to prevent polymerization.

-

Storage: Store at -20°C.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

Target: Reaction with Cyclopentadiene (Model Diene)[1]

Reagents & Equipment[1]

-

Dienophile: this compound (Freshly prepared).[1]

-

Diene: Cyclopentadiene (Freshly cracked from dimer).[1]

-

Catalyst: Diethylaluminum Chloride (

, 1.0 M in Hexane) OR

Step-by-Step Methodology

-

Catalyst Complexation (Critical Step):

-

In a flame-dried Schlenk flask under Argon, dissolve CPVK (1.0 mmol) in DCM (5 mL).

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add

(1.1 mmol, 1.1 equiv) dropwise.[1] -

Insight: Stir for 15 mins to allow the Lewis Acid to coordinate to the carbonyl oxygen. This locks the conformation and activates the alkene.

-

-

Diene Addition:

-

Add Cyclopentadiene (2.0 mmol, 2.0 equiv) slowly down the side of the flask.

-

Maintain temperature at -78°C for 1 hour.

-

Allow to warm slowly to -20°C over 4 hours.

-

-

Quench & Workup:

-

Purification:

Data Analysis & Stereochemistry

The reaction typically yields a mixture of endo and exo isomers.

| Parameter | Thermal Condition (Ref) | Lewis Acid ( |

| Temperature | 80°C (Toluene) | -78°C to -20°C (DCM) |

| Time | 24 - 48 h | 4 - 6 h |

| Yield | 40 - 60% | 85 - 95% |

| Endo:Exo Ratio | ~3:1 | >20:1 |

Note: The cyclopropyl group's bulk enhances the preference for the Endo transition state when catalyzed, as the Exo transition state suffers from steric clash with the catalyst-complexed carbonyl.

Workflow Visualization

Figure 2: Experimental workflow for the Lewis Acid-catalyzed Diels-Alder reaction.

Critical Troubleshooting & Optimization

Polymerization Control

CPVK is highly reactive.[1]

-

Symptom: Reaction mixture turns viscous/cloudy; low yield of adduct.[1]

-

Solution: Ensure BHT (0.1%) is present in the CPVK stock. Perform reactions at low concentration (0.1 M - 0.2 M).

Lewis Acid Selection[1]

- : Best balance of reactivity and Lewis acidity.[1] Excellent for endo selectivity.

- : Stronger acid, faster rate, but higher risk of polymerization.[1] Use only at -78°C.

- : Milder, easy to handle.[1] Good for less reactive dienes but lower stereocontrol.[1]

Enantioselectivity (Advanced)

To generate chiral adducts, replace

-

Protocol Modification: Pre-mix

and the chiral Box ligand (1:1.1) in DCM for 1h before adding CPVK. -

Expectation: 90-98% ee is achievable due to the rigid coordination sphere blocking one face of the dienophile.

References

-

Synthesis of Cyclopropyl Vinyl Ketones

-

Lewis Acid Catalysis in Diels-Alder

-

Stereoselectivity Rules

-

Cyclopropyl Pharmacophore Utility

-

Reagent Data

Sources

Application Notes & Protocols: Synthesis of Functionalized Cyclopentenes from Vinyl Cyclopropyl Ketones

Introduction: The Strategic Value of the Cyclopentene Scaffold

For researchers, synthetic chemists, and professionals in drug development, the cyclopentene core is a privileged scaffold. Its prevalence in a wide array of bioactive natural products and pharmaceuticals underscores its significance.[1] Molecules incorporating the cyclopentene or cyclopentenone moiety often exhibit potent biological activities, making them attractive targets in the quest for new therapeutic agents. However, the stereocontrolled synthesis of highly functionalized five-membered rings can be a formidable challenge.

This guide provides an in-depth exploration of a powerful and versatile strategy for constructing functionalized cyclopentenes: the rearrangement of vinyl cyclopropyl ketones. This ring expansion reaction offers a direct and often elegant route to these valuable carbocycles. We will delve into the mechanistic underpinnings of this transformation and provide detailed, field-proven protocols for its execution under various conditions, including thermal, photochemical, and Lewis acid-catalyzed methods. Our focus is not merely on the procedural steps but on the rationale behind them, empowering you to adapt and troubleshoot these methods for your specific synthetic goals.

Core Principle: The Vinylcyclopropane-Cyclopentene Rearrangement

The cornerstone of this synthetic approach is the vinylcyclopropane-cyclopentene rearrangement, a fascinating molecular reorganization that converts a strained three-membered ring into a more stable five-membered ring.[2] This transformation can proceed through different mechanistic pathways, primarily debated as a diradical process or a concerted pericyclic reaction. The operative mechanism is often dependent on the substitution pattern of the substrate and the reaction conditions.[2]

Mechanistic Pathways

The two primary proposed mechanisms are:

-

Diradical Mechanism: This stepwise pathway involves the homolytic cleavage of a cyclopropane bond to form a diradical intermediate. This intermediate then undergoes cyclization to form the five-membered ring.

-

Pericyclic (Sigmatropic) Mechanism: This concerted pathway involves a[3][4]-sigmatropic shift, where a sigma bond migrates across a pi system in a single, concerted step.[3]

Caption: Competing mechanisms for the vinylcyclopropane-cyclopentene rearrangement.

Preparation of Vinyl Cyclopropyl Ketone Precursors

A crucial prerequisite for this synthetic strategy is the efficient preparation of the vinyl cyclopropyl ketone starting materials. A common and reliable method involves the condensation of an aldehyde with a cyclopropyl ketone.[5]

Protocol: Synthesis of a Representative Vinyl Cyclopropyl Ketone

This protocol describes the synthesis of 2-(2-nitrophenyl)vinyl cyclopropyl ketone, a versatile intermediate.

Materials:

-

2-Nitrobenzaldehyde

-

Methyl cyclopropyl ketone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde (1 equivalent) in ethanol.

-

Addition of Ketone: To the stirred solution, add methyl cyclopropyl ketone (1.1 equivalents).

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (1.2 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, pour the reaction mixture into cold water and stir until a precipitate forms.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application & Protocols: Triggering the Rearrangement

The choice of method to induce the vinylcyclopropane-cyclopentene rearrangement depends on the substrate's stability, desired stereochemistry, and available equipment.

Lewis Acid-Catalyzed Rearrangement

Application Focus: Lewis acid catalysis offers a mild and often highly selective method for promoting the rearrangement.[6] Transition metal catalysts, such as those based on Nickel(0) and Rhodium(I), are particularly effective.[7][8] This approach is advantageous for substrates that are sensitive to high temperatures.

Protocol: Ni(0)-Catalyzed Rearrangement of a Vinyl Cyclopropane

This protocol is adapted from a procedure described for the rearrangement of unactivated vinyl cyclopropanes.

Materials:

-

Vinyl cyclopropyl ketone substrate

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

-

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)

-

Anhydrous hexane or benzene

-

Screw-cap vial with a PTFE-lined cap

-

Magnetic stir bar

-

Glovebox or Schlenk line for handling air-sensitive reagents

-

Silica gel for chromatography

Procedure:

-

Catalyst Preparation (in a glovebox): In a vial, dissolve Ni(COD)₂ (1.0 equivalent) and IPr (2.0 equivalents) in anhydrous benzene. Allow the solution to equilibrate at room temperature for 3 hours to form the active catalyst complex.

-

Reaction Setup (in a glovebox): Weigh the vinyl cyclopropyl ketone substrate directly into an oven-dried screw-cap vial equipped with a magnetic stir bar. Dissolve the substrate in anhydrous hexane to a concentration of 0.1 M.

-

Initiation of Reaction: Add the prepared Ni(0)/IPr catalyst solution (typically 2 mol%) to the substrate solution. Seal the vial tightly with the PTFE-lined cap.

-

Reaction Conditions: Remove the vial from the glovebox and place it in an oil bath preheated to 60 °C. Stir the reaction mixture vigorously.

-

Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, allow the reaction to cool to room temperature.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Thermal Rearrangement

Application Focus: Thermal rearrangement is the classic method for inducing this transformation. It is often suitable for robust substrates that can withstand high temperatures.[9] The reaction is typically carried out in a sealed tube or under flash vacuum pyrolysis conditions to prevent decomposition and side reactions.

Protocol: Thermal Rearrangement in a Sealed Tube

Materials:

-

Vinyl cyclopropyl ketone substrate

-

High-boiling point, inert solvent (e.g., toluene, xylenes)

-

Heavy-walled glass tube suitable for sealing under vacuum

-

Vacuum line and torch for sealing

-

Heating mantle or oven

Procedure:

-

Preparation of the Reaction Tube: Place the vinyl cyclopropyl ketone substrate in the glass tube and add a suitable amount of inert solvent.

-

Degassing: Freeze the mixture with liquid nitrogen and evacuate the tube on a vacuum line. Thaw the mixture and repeat the freeze-pump-thaw cycle three times to remove dissolved gases.

-

Sealing: While under vacuum, seal the tube with a torch.

-

Heating: Place the sealed tube in an oven or heating mantle and heat to the required temperature (typically 100-300 °C, substrate-dependent).[9]

-

Reaction Monitoring: The reaction time will vary depending on the substrate and temperature. It is often determined by running small-scale pilot reactions and analyzing the products at different time points.

-

Work-up and Purification: After the designated time, allow the tube to cool to room temperature. Carefully open the tube (it may be under pressure) and transfer the contents. Remove the solvent and purify the product by distillation or chromatography.

Photochemical Rearrangement

Application Focus: Photochemical rearrangement can provide an alternative pathway to functionalized cyclopentenes, sometimes with unique stereochemical outcomes.[2] This method is particularly useful for substrates that are unreactive under thermal or Lewis acid conditions.

Protocol: General Procedure for Photochemical Rearrangement

Materials:

-

Vinyl cyclopropyl ketone substrate

-

Photochemically transparent solvent (e.g., cyclohexane, acetonitrile)

-

Photosensitizer (if required, e.g., acetone, benzophenone)

-

Quartz reaction vessel

-

Mercury vapor lamp or other suitable UV light source

-

Cooling system for the reaction vessel

Procedure:

-

Reaction Setup: Dissolve the vinyl cyclopropyl ketone substrate and any photosensitizer in the chosen solvent in the quartz reaction vessel. The concentration should be optimized to ensure efficient light absorption.

-

Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can quench the excited state.

-

Irradiation: Place the reaction vessel in the photochemical reactor and irradiate with the light source. Maintain a constant temperature using a cooling system.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Once the reaction is complete, turn off the light source.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by chromatography.

Data Summary: A Comparative Overview

The following table summarizes representative examples of vinylcyclopropane-cyclopentene rearrangements under different conditions, highlighting the scope and efficiency of each method.

| Entry | Substrate | Conditions | Product | Yield (%) | Reference |

| 1 | 1-vinyl-1-cyclopropyl methyl ketone | Ni(COD)₂ (2 mol%), IPr (4 mol%), Hexane, 60 °C | 2-methyl-2-cyclopenten-1-one | >95 | |

| 2 | Ethyl 3-(1'-(2',2'-difluoro-3'-phenyl)cyclopropyl)propenoate | Toluene, 100-180 °C, sealed tube | Difluorinated cyclopentene derivative | 99 | [9] |

| 3 | Racemic vinyl gem-difluorocyclopropanes | Rh(I) catalyst, chiral bisphosphine ligand | Chiral cyclopentenones | High | [7] |

| 4 | Vinylcyclopropane embedded in a cyclooctane core | Photochemical irradiation | [5-5]-fused ring system | - | [2] |

Experimental Workflow & Troubleshooting

Caption: General experimental workflow for the synthesis of functionalized cyclopentenes.

Troubleshooting Common Issues:

-

Low or No Conversion:

-

Lewis Acid Catalysis: Ensure the catalyst is active and all reagents and solvents are anhydrous. The catalyst loading may need to be optimized.

-

Thermal Conditions: The temperature may be too low. Increase the temperature in increments. Ensure the reaction is properly sealed to prevent evaporation of starting material.

-

Photochemical Reactions: The light source may not be of the appropriate wavelength or intensity. The concentration of the substrate or photosensitizer may need adjustment. Ensure oxygen is thoroughly excluded.

-

-

Formation of Side Products:

-

Thermal Reactions: High temperatures can lead to decomposition or alternative rearrangement pathways. Consider lowering the temperature and extending the reaction time, or switching to a milder method.

-

Lewis Acid Catalysis: The choice of Lewis acid can influence the reaction pathway. Screening different catalysts may be necessary.

-

-

Poor Stereoselectivity:

-

The stereochemical outcome can be highly dependent on the substrate and reaction conditions. For stereoselective synthesis, chiral catalysts or auxiliaries may be required.

-

Conclusion

The vinylcyclopropane-cyclopentene rearrangement is a powerful tool in the arsenal of the synthetic chemist for the construction of valuable functionalized cyclopentene scaffolds. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions—be it thermal, photochemical, or Lewis acid-catalyzed—researchers can effectively harness this transformation for the synthesis of complex molecules relevant to drug discovery and natural product chemistry. The protocols and insights provided in this guide serve as a foundation for the practical application of this elegant ring expansion reaction.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]

- 3. homework.study.com [homework.study.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluating the thermal vinylcyclopropane rearrangement (VCPR) as a practical method for the synthesis of difluorinated cyclopentenes: experimental and computational studies of rearrangement stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stereoselective Reactions of 1-Cyclopropylprop-2-en-1-one

Introduction: The Synthetic Potential of a Strained Ketone

1-Cyclopropylprop-2-en-1-one, also known as cyclopropyl vinyl ketone, is a versatile bifunctional molecule that has garnered significant interest in organic synthesis. Its unique structure, featuring a conjugated enone system and a strained cyclopropyl ring, offers a rich landscape for stereoselective transformations. The electron-withdrawing nature of the carbonyl group activates the vinyl moiety for a variety of nucleophilic additions and cycloadditions, while the cyclopropyl group can influence the stereochemical course of these reactions and serve as a handle for subsequent synthetic manipulations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on key stereoselective reactions of this compound, complete with detailed protocols and mechanistic insights to facilitate its application in the synthesis of complex chiral molecules.

I. Asymmetric Michael Additions: Forging Chiral Carbon-Carbon and Carbon-Heteroatom Bonds

The conjugate addition of nucleophiles to the activated double bond of this compound is a powerful method for introducing new stereocenters. The stereochemical outcome of this reaction can be effectively controlled through the use of chiral catalysts, leading to enantioenriched products.

A. Organocatalyzed Enantioselective Michael Additions

Organocatalysis has emerged as a robust strategy for asymmetric synthesis, often employing small, chiral organic molecules to catalyze reactions with high stereoselectivity. For the Michael addition to enones, chiral secondary amines, such as those derived from proline, and cinchona alkaloids are particularly effective.[1][2] These catalysts activate the enone via the formation of a chiral iminium ion, which then reacts with the nucleophile from a sterically preferred face.

Protocol 1: Organocatalyzed Enantioselective Michael Addition of Malonates

This protocol is a representative procedure for the addition of a soft carbon nucleophile to an enone, adapted from established methods for similar substrates.[1][3]

Materials:

-

This compound

-

Dimethyl malonate

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or other suitable organocatalyst)

-

Toluene (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral organocatalyst (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (5 mL) and cool the solution to 0 °C.

-

Add this compound (1.0 mmol, 1.0 equiv) to the solution.

-

Add trifluoroacetic acid (0.05 mmol, 5 mol%) as a co-catalyst.

-

Add dimethyl malonate (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched Michael adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Table 1: Representative Data for Organocatalyzed Michael Additions to Enones

| Catalyst | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) |

| (S)-Proline derivative | Dimethyl malonate | Toluene | 0 | 85-95 | 90-99 |

| Cinchona alkaloid thiourea | Nitromethane | CH₂Cl₂ | -20 | 80-92 | 85-97 |

| (S)-Diphenylprolinol silyl ether | Thiophenol | Toluene | RT | >95 | >90 |

Note: Data is illustrative and based on reactions with similar enone substrates. Optimization for this compound may be required.

B. Diastereoselective Conjugate Addition of Organocuprates

Organocuprates, also known as Gilman reagents, are powerful nucleophiles for 1,4-conjugate additions to α,β-unsaturated ketones. When a chiral auxiliary is incorporated into the enone or a chiral ligand is used with the cuprate, this reaction can proceed with high diastereoselectivity.

Protocol 2: Diastereoselective Conjugate Addition of a Gilman Reagent

This protocol outlines a general procedure for the addition of an organocuprate to an enone.

Materials:

-

This compound

-

Copper(I) iodide (CuI)

-

Organolithium reagent (e.g., methyllithium, n-butyllithium)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add CuI (1.0 mmol, 1.0 equiv).

-

Add anhydrous diethyl ether (10 mL) and cool the suspension to -78 °C.

-

Slowly add the organolithium reagent (2.0 mmol, 2.0 equiv) to the suspension. The solution should turn from a slurry to a clear, often colored, solution, indicating the formation of the lithium diorganocuprate.

-

Stir the Gilman reagent at -78 °C for 30 minutes.

-

In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (5 mL) and cool to -78 °C.

-

Slowly add the solution of the enone to the Gilman reagent via cannula.

-

Stir the reaction at -78 °C and monitor by TLC.

-

Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Diagram 1: Catalytic Cycle of an Organocatalyzed Michael Addition

Caption: Organocatalytic cycle for the Michael addition.

II. Asymmetric Diels-Alder Reactions: Constructing Chiral Six-Membered Rings

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent control over stereochemistry.[4] When this compound acts as the dienophile, its reactivity can be enhanced and the facial selectivity controlled by the use of chiral Lewis acids.

Protocol 3: Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

This protocol is a general procedure for the asymmetric Diels-Alder reaction between an enone and a diene, catalyzed by a chiral Lewis acid.

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked)

-

Chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine or a copper(II)-bis(oxazoline) complex)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral Lewis acid catalyst (0.1 mmol, 10 mol%).

-

Add anhydrous DCM (5 mL) and cool the solution to the desired temperature (e.g., -78 °C).

-

Add this compound (1.0 mmol, 1.0 equiv) to the catalyst solution and stir for 15-30 minutes to allow for coordination.

-

Slowly add freshly cracked cyclopentadiene (2.0 mmol, 2.0 equiv) to the reaction mixture.

-

Stir the reaction at the low temperature and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by NMR spectroscopy and/or chiral HPLC.

Table 2: Representative Data for Asymmetric Diels-Alder Reactions of Enones

| Lewis Acid Catalyst | Diene | Solvent | Temp (°C) | Yield (%) | dr (endo:exo) | ee (%) |

| Cu(II)-Box | Cyclopentadiene | CH₂Cl₂ | -78 | 85-95 | >95:5 | >95 |

| Chiral Oxazaborolidine | Isoprene | Toluene | -40 | 80-90 | >90:10 | 85-95 |

Note: Data is illustrative and based on reactions with similar enone substrates. Optimization for this compound may be required.

Diagram 2: Stereochemical Control in Asymmetric Diels-Alder Reaction

Caption: Chiral Lewis acid controls the facial approach of the diene.

III. Stereoselective Epoxidation and Cyclopropanation

The vinyl group of this compound can also undergo stereoselective epoxidation and cyclopropanation reactions, leading to the formation of highly functionalized cyclopropyl derivatives.

A. Diastereoselective Epoxidation

The presence of a nearby stereocenter, such as one introduced via an asymmetric reduction of the ketone, can direct the diastereoselectivity of epoxidation of the alkene. Metal-catalyzed epoxidations, for instance, can proceed with high stereocontrol.[5]

Protocol 4: Diastereoselective Epoxidation of a Chiral Allylic Alcohol

This protocol assumes the prior stereoselective reduction of the ketone in this compound to the corresponding allylic alcohol.

Materials:

-

Chiral 1-cyclopropylprop-2-en-1-ol

-

meta-Chloroperoxybenzoic acid (m-CPBA) or another suitable epoxidizing agent

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the chiral allylic alcohol (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

-

Add m-CPBA (1.2 mmol, 1.2 equiv) portion-wise to the solution.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.

-

Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is a valuable and versatile building block for the stereoselective synthesis of complex organic molecules. The protocols and principles outlined in this application note for asymmetric Michael additions, Diels-Alder reactions, and other transformations provide a solid foundation for researchers to explore the rich chemistry of this strained enone. The ability to control the stereochemical outcome of these reactions opens up avenues for the efficient construction of chiral molecules with potential applications in drug discovery and development. Further exploration of novel catalysts and reaction conditions will undoubtedly continue to expand the synthetic utility of this remarkable compound.

References

-

Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]

-

Nemcsok, D., et al. (2021). Enantioselective Preparation of Chiral Succinimide Derivatives by Mechanochemical Catalytic Michael Addition. Catalysts. [Link]

- Corey, E.J., & Loh, T.-P. (1991). First application of a new and highly efficient catalyst for enantioselective Diels-Alder reactions. Journal of the American Chemical Society.

-

Scheidt, K. A., et al. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Journal of the American Chemical Society. [Link]

-

Walsh, P. J., et al. (2009). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society. [Link]

-

Yamamoto, H., & Payette, J. N. (2007). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Journal of the American Chemical Society. [Link]

-

Feng, X., et al. (2016). Asymmetric Ring-Opening of Cyclopropyl Ketones with β-Naphthols Catalyzed by a Chiral N,N′ -Dioxide-Scandium(III) Complex. Angewandte Chemie International Edition. [Link]

-

Macmillan, D. W. C., et al. (2000). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society. [Link]

-

Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

-

Wang, J., et al. (2006). Organocatalytic enantioselective conjugate additions to enones. Angewandte Chemie International Edition. [Link]

-

Rawal, V. H., et al. (2012). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. The Journal of Organic Chemistry. [Link]

-

Charette, A. B., & Beauchemin, A. (2001). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. The Journal of Organic Chemistry. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Catalytic asymmetric Diels–Alder reactions involving aryl vinyl ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Nazarov cyclization of vinyl cyclopropyl ketones

Application Note: Precision Synthesis of Cyclohexenones via Homo-Nazarov Cyclization of Vinyl Cyclopropyl Ketones

Executive Summary

The Nazarov cyclization is classically defined as the

This transformation is invaluable for drug development professionals targeting six-membered carbocycles found in terpenes, alkaloids, and steroids. This guide details the mechanistic underpinnings, optimization parameters, and a validated protocol for performing this reaction with high regiochemical fidelity, explicitly distinguishing it from the thermal vinylcyclopropane-cyclopentene rearrangement.

Mechanistic Insight & Pathway Logic

Unlike the concerted electrocyclic closure of the classical Nazarov, the Homo-Nazarov of vinyl cyclopropyl ketones typically proceeds via a stepwise ionic manifold.

-

Activation: Coordination of the Lewis Acid (LA) to the carbonyl oxygen.

-

Fragmentation: The cyclopropane ring—acting as a high-energy donor—undergoes heterolytic ring opening. This generates a reactive oxyallyl cation or a 1,5-zwitterionic intermediate .

-

Cyclization: The pendant vinyl group attacks the electrophilic terminus of the opened chain.

-

Elimination: Loss of a proton (or silyl group) re-aromatizes the enone system to yield the cyclohexenone.

Pathway Visualization

Figure 1: Mechanistic flow of the Homo-Nazarov cyclization.[2] The critical step is the fragmentation of the cyclopropane to generate the requisite 1,5-dipole for six-membered ring formation.

Critical Optimization Parameters

Success in Homo-Nazarov cyclization relies on balancing the Lewis acidity against the stability of the substrate. Stronger acids accelerate reaction but increase polymerization risk.

Table 1: Lewis Acid & Solvent Compatibility Matrix

| Catalyst | Solvent | Temp ( | Reactivity Profile | Recommended Use |

| DCM | High | Standard Protocol. Best for robust substrates. | ||

| DCM | Very High | Use for sterically hindered or unreactive ketones. | ||

| DCE/Toluene | Moderate | milder; tolerates acid-sensitive functional groups. | ||

| Nitromethane | High | Promotes rapid cyclization; Nitromethane stabilizes the cation. |

Key Insight: Donor-Acceptor (D-A) cyclopropanes (e.g., those with an alkoxy or aryl group on the ring) cyclize more readily due to stabilization of the intermediate carbocation.

Standardized Experimental Protocol

Objective: Synthesis of a 3-substituted-2-cyclohexenone from a phenyl vinyl cyclopropyl ketone using Boron Trifluoride Etherate.

Reagents & Equipment

-

Substrate: Vinyl cyclopropyl ketone (1.0 equiv, typically 0.5 mmol scale for pilot).

-

Catalyst:

(1.1 - 1.5 equiv). -

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: Saturated aqueous

. -

Apparatus: Flame-dried round-bottom flask, magnetic stir bar,

or

Step-by-Step Workflow

-

Preparation (Inert Atmosphere):

-

Flame-dry a 10 mL round-bottom flask and cool under a stream of nitrogen.

-

Dissolve the vinyl cyclopropyl ketone (100 mg, 1.0 equiv) in anhydrous DCM (

M concentration). -

Cool the solution to

C using an ice/water bath.

-

-

Catalyst Addition:

-

Add

(1.2 equiv) dropwise via syringe over 2 minutes. -

Observation: The solution often turns yellow or orange, indicating complexation and cation formation.

-

-

Reaction Monitoring:

-

Stir at

C for 30 minutes. -

Allow to warm to Room Temperature (RT) if TLC shows incomplete conversion after 1 hour.

-

TLC Target: Look for the disappearance of the high-Rf starting material and the appearance of a more polar, UV-active spot (conjugated enone).

-

-

Quenching & Workup:

-

Once complete, dilute the mixture with DCM (10 mL).

-

Pour into a separatory funnel containing saturated

(10 mL). Caution: Gas evolution ( -

Extract the aqueous layer with DCM (

mL). -

Combine organics, dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Note: Cyclohexenones are stable on silica.

-

Troubleshooting & Quality Control

Common Failure Modes

-

Issue: Polymerization/Tarring.

-